molecular formula C8H8BrN B8589385 5-Bromo-4-methyl-2-vinylpyridine

5-Bromo-4-methyl-2-vinylpyridine

Cat. No.: B8589385
M. Wt: 198.06 g/mol
InChI Key: GYISBWNGYQXZIC-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-vinylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, methyl, and vinyl groups in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-vinylpyridine can be achieved through various methods. One common approach involves the bromination of 4-methyl-2-vinyl-pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-vinylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to form 5-bromo-4-methyl-2-ethyl-pyridine.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Substitution: Formation of 5-amino-4-methyl-2-vinyl-pyridine or 5-thio-4-methyl-2-vinyl-pyridine.

    Oxidation: Formation of 5-bromo-4-methyl-2-vinyl-pyridine-3-carboxylic acid.

    Reduction: Formation of 5-bromo-4-methyl-2-ethyl-pyridine.

Scientific Research Applications

5-Bromo-4-methyl-2-vinylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-vinylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The vinyl group can participate in conjugation reactions, while the bromine atom can facilitate electrophilic aromatic substitution reactions. These interactions can modulate various molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylpyridine
  • 5-Bromo-2-methylpyridine
  • 4-Methyl-2-vinylpyridine

Uniqueness

5-Bromo-4-methyl-2-vinylpyridine is unique due to the presence of both bromine and vinyl groups, which confer distinct reactivity and versatility in synthetic applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4-methyl-2-vinylpyridine, and how can reaction conditions be tailored for reproducibility?

  • Methodological Answer : The synthesis of brominated pyridine derivatives often involves cross-coupling reactions (e.g., Suzuki or Heck reactions) for introducing vinyl groups. For this compound, a plausible route includes bromination at the 5-position followed by palladium-catalyzed vinylation at the 2-position. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(PPh₃)₄), and temperature control to minimize side reactions like debromination. Continuous flow reactors may enhance scalability and yield by improving heat/mass transfer .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?

  • Methodological Answer : Key spectral identifiers include:

  • ¹H NMR : Aromatic protons (δ 6.5–8.5 ppm) with splitting patterns reflecting substitution (e.g., deshielded H at C-6 due to bromine’s electronegativity). The vinyl group (CH₂=CH–) shows characteristic coupling (J ≈ 10–16 Hz) between trans protons.
  • ¹³C NMR : The bromine-bearing carbon (C-5) appears downfield (~125–135 ppm).
  • IR : Stretching vibrations for C-Br (~600 cm⁻¹) and C=C (~1620 cm⁻¹). Compare with databases for analogs like 5-Bromo-2-hydroxy-4-methylpyridine (melting point 198–202°C, MW 188.02) to validate purity .

Q. What solvent systems are suitable for recrystallizing this compound, and how does polarity affect crystal quality?

  • Methodological Answer : Solvent selection (e.g., ethyl acetate/hexane or DCM/hexane) depends on the compound’s solubility profile. Polar aprotic solvents (e.g., DMF) may dissolve the compound but hinder crystallization. Gradual cooling from a saturated solution in a mixed solvent system (e.g., 3:1 ethanol/water) can yield high-purity crystals. Monitor crystal morphology under polarized light to assess defects caused by rapid nucleation .

Q. How does the electron-withdrawing bromine substituent influence the reactivity of the vinyl group in further functionalization?

  • Methodological Answer : The bromine at C-5 directs electrophilic substitution to the 3-position via resonance effects. The vinyl group at C-2 is susceptible to electrophilic addition (e.g., epoxidation) or radical polymerization. Computational studies (DFT) can predict regioselectivity by analyzing LUMO distribution. Experimental validation via kinetic assays (e.g., monitoring reaction rates with/without bromine) is critical .

Q. What safety protocols are essential when handling this compound, given its structural analogs’ hazards?

  • Methodological Answer : Brominated pyridines often require PPE (gloves, goggles) and fume hoods due to potential skin/eye irritation (WGK 3 classification for analogs). Store under inert gas (argon) to prevent degradation. Reference SDS data for similar compounds (e.g., 5-Bromo-2-chloro-4-methylpyridine) to establish handling guidelines, including spill management and waste disposal .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved in complex reaction mixtures?

  • Methodological Answer : Use 2D NMR techniques (HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the vinyl protons and C-2/C-3 can confirm substitution patterns. If impurities persist (e.g., residual palladium), employ scavengers (e.g., silica-bound thiols) or column chromatography with gradient elution (hexane → ethyl acetate). Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What mechanistic insights explain low yields in the vinylation of 5-Bromo-4-methylpyridine?

  • Methodological Answer : Low yields may stem from catalyst poisoning by bromide ions or competitive β-hydride elimination. Screening alternative catalysts (e.g., PdCl₂(dppf)) or additives (e.g., silver salts to sequester bromide) can mitigate this. In situ monitoring (e.g., ReactIR) tracks intermediates like π-allyl palladium complexes. Kinetic isotope effects (KIE) studies using deuterated substrates may reveal rate-limiting steps .

Q. How does the crystal packing of this compound influence its solid-state reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., halogen bonding between Br and adjacent methyl groups) that stabilize the lattice. Such packing can inhibit solid-state reactions (e.g., [2+2] photodimerization of the vinyl group). Compare with analogs like 5-Bromo-2-methoxypyridine (CAS 13472-85-0) to identify steric or electronic effects .

Q. What in vitro bioactivity assays are appropriate for evaluating this compound’s potential in kinase inhibition?

  • Methodological Answer : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or CDK2). The vinyl group may act as a Michael acceptor, covalently binding to cysteine residues. Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) can prioritize targets. Validate selectivity via counter-screening against non-target kinases .

Q. How can computational modeling guide the design of this compound derivatives with enhanced photophysical properties?

  • Methodological Answer : Time-dependent DFT (TD-DFT) predicts absorption/emission spectra by analyzing HOMO-LUMO gaps. Substituent effects (e.g., replacing Br with CN) modulate λₘₐ₋. Synthesize derivatives (e.g., 5-Cyano-4-methyl-2-vinylpyridine) and compare experimental UV-Vis data (e.g., in acetonitrile) with simulations. Applications in OLEDs or sensors require stability tests under UV irradiation .

Properties

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

5-bromo-2-ethenyl-4-methylpyridine

InChI

InChI=1S/C8H8BrN/c1-3-7-4-6(2)8(9)5-10-7/h3-5H,1H2,2H3

InChI Key

GYISBWNGYQXZIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,5-dibromo-4-picoline (9.00 g, 35.9 mmol) in DME (96 mL), 2,4,6-trivinyl-cyclotriboroxane pyridine complex (8.63 g, 35.9 mmol) and 2 N aq. K2CO3-solution (36 mL) is added. The mixture is degassed and put under argon before Pd(PPh3)4 (746 mg, 0.646 mmol) is added. The mixture is stirred at 80° C. for 15 h, before it is cooled to rt, diluted with diethyl ether (50 mL), washed with sat. aq. NaHCO3-solution (2×30 mL), dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to give 5-bromo-4-methyl-2-vinyl-pyridine (7.04 g) as a yellow oil; LC-MS: tR=0.75 min; [M+1]+=198.22; 1H NMR (CDCl3): δ 2.41 (s, 3H), 5.50 (d, J=10.8 Hz, 1H), 6.21 (d, J=17.3 Hz, 1H), 6.74 (dd, J=17.3, 10.8 Hz, 1H), 7.22 (s, 1H), 8.59 (s, 1H).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
746 mg
Type
catalyst
Reaction Step Three

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